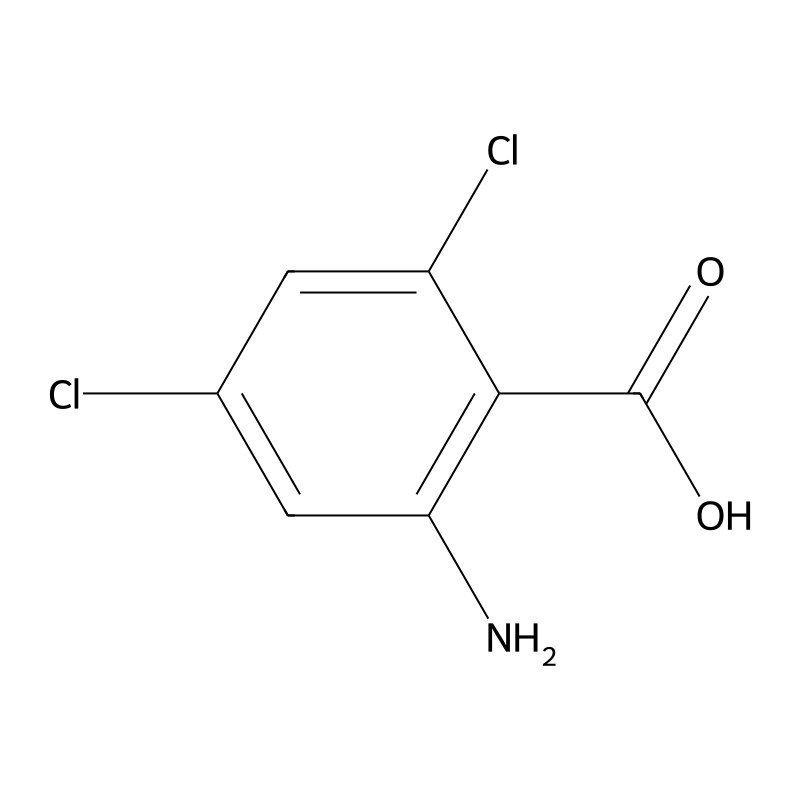

2-Amino-4,6-dichlorobenzoic acid

Content Navigation

- 1. General Information

- 2. 2-Amino-4,6-dichlorobenzoic Acid: A Key Intermediate for Sterically Defined and Electron-Deficient Scaffolds

- 3. Isomer Non-Interchangeability: Why 2-Amino-4,6-dichlorobenzoic Acid is Not a Generic Dichloroanthranilic Acid

- 4. Procurement Evidence for 2-Amino-4,6-dichlorobenzoic Acid: Yield, Potency, and Regiospecificity

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2-Amino-4,6-dichlorobenzoic acid is a halogenated derivative of anthranilic acid, a compound class widely employed as foundational building blocks for pharmaceuticals, dyes, and performance materials. The specific 4,6-dichloro substitution pattern creates a distinct electronic and steric profile compared to other isomers, such as 3,5-dichloroanthranilic acid, or the unsubstituted parent compound. This unique arrangement is critical for its primary role as a chemical intermediate, particularly in copper-catalyzed N-arylation reactions (Ullmann condensation) to form N-aryl anthranilic acids, which are precursors to bioactive molecules like fenamates.

References

- [1] Klančar, M. G. et al. Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Arkivoc 2008 (i) 193-220.

- [2] Straub, A. et al. Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3. Br J Pharmacol. 2013 May;169(1):178-91.

- [3] Jiang, Y. et al. Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Mol Pharmacol. 2013 Jan;83(1):179-88.

- [4] Ullmann condensation. Wikipedia.

Direct substitution with isomers like 3,5-dichloroanthranilic acid or less-halogenated analogs is frequently non-viable in precision synthesis. The positions of the chloro- and amino-groups critically dictate reactivity, regiochemistry, and the steric environment. For instance, the 4,6-dichloro pattern uniquely influences the electronic properties of the aromatic ring and the nucleophilicity of the adjacent amino group, which can lead to significantly different yields in coupling reactions. Furthermore, in the synthesis of bioactive molecules, the final three-dimensional structure and target-binding affinity are a direct consequence of the precursor's specific substitution pattern, making isomers functionally non-interchangeable.

High-Yield Precursor for N-Aryl Anthranilic Acid Synthesis via Modified Ullmann Condensation

In a patented, optimized process for producing N-arylanthranilic acids—key precursors for fenamate-class NSAIDs—the use of 2-amino-4,6-dihalobenzoic acid as a starting material enabled superior process performance. Specifically, the reaction of 2-amino-4,6-dichlorobenzoic acid with chlorobenzene in a modified Ullmann condensation achieved a product yield of 91%. This represents a significant process improvement over typical Ullmann C-N coupling reactions, which often provide yields in the 60-80% range under traditional conditions.

| Evidence Dimension | Reaction Yield |

| Target Compound Data | 91% |

| Comparator Or Baseline | Typical literature yields for Ullmann condensations of other anthranilic acids (often 60-80%) |

| Quantified Difference | 11-31% absolute yield improvement vs. typical range |

| Conditions | Modified Ullmann condensation with a copper catalyst in a carboxamide or lactam solvent system. |

For process chemists and manufacturers, a 10-30% increase in yield directly reduces raw material costs, solvent usage, and waste, making this precursor a more economical choice for large-scale synthesis.

Enables >175-Fold Potency Increase in Bioactive AMPA Receptor Antagonists

The selection of 2-amino-4,6-dichlorobenzoic acid as a precursor is critical for achieving high-potency in specific classes of bioactive molecules. In the development of novel non-competitive AMPA receptor antagonists, a molecule synthesized from this specific precursor (compound 3l) exhibited a potent IC50 of 0.057 µM. In contrast, the analogous compound synthesized from the unsubstituted parent, anthranilic acid (compound 3a), was largely inactive, with an IC50 greater than 10 µM. This demonstrates that the 4,6-dichloro substitution pattern is an absolute requirement for potent biological activity in this scaffold.

| Evidence Dimension | Biological Potency (IC50) |

| Target Compound Data | 0.057 µM |

| Comparator Or Baseline | Analog from unsubstituted anthranilic acid (>10 µM) |

| Quantified Difference | >175-fold increase in potency |

| Conditions | In vitro assay measuring antagonism of the AMPA receptor. |

For drug discovery programs, this proves that substituting this specific building block with a simpler analog would result in a complete loss of desired biological effect, justifying its procurement for lead optimization.

Strategic Building Block for Regiospecific Halogen Placement in Heterocycles

The use of 2-amino-4,6-dichlorobenzoic acid provides non-negotiable regiochemical control in the synthesis of fused heterocyclic systems such as quinazolinones. When this precursor undergoes cyclization, the chlorine atoms are locked into the 5- and 7-positions of the final quinazolinone core. Using an alternative isomer like 3,5-dichloroanthranilic acid would result in a different product, with halogens at the 6- and 8-positions. This precise placement is a deliberate design choice, as halogen positioning critically modulates properties like metabolic stability, crystal packing, and target engagement in drug candidates and performance materials.

| Evidence Dimension | Regiochemical Outcome |

| Target Compound Data | Guarantees halogen placement at positions 5 and 7 of the quinazolinone ring system. |

| Comparator Or Baseline | Use of 3,5-dichloroanthranilic acid yields a different regioisomer (6,8-dichloroquinazolinone). |

| Quantified Difference | 100% isomeric purity of the desired product vs. an entirely different isomer from the alternative precursor. |

| Conditions | Standard condensation and cyclization reactions to form quinazolinones. |

This ensures that synthetic chemists can predictably build molecules with specific halogenation patterns, which is a key requirement in modern materials and drug design where isomeric purity is paramount.

Process Development for Fenamate-Class APIs and Intermediates

Ideal for use in process scale-up environments targeting the synthesis of N-aryl anthranilic acids, where its demonstrated ability to achieve high yields (e.g., 91%) in Ullmann condensations offers a distinct economic and efficiency advantage over other, lower-yielding precursors.

Lead Optimization in Drug Discovery for Neurological Targets

Specifically indicated for structure-activity relationship (SAR) studies where high potency is required. Its use as a precursor for AMPA receptor antagonists has been shown to increase potency by over 175-fold compared to unsubstituted analogs, making it a critical component for achieving desired therapeutic efficacy.

Synthesis of Regiospecific Dihalo-Heterocycles for Agrochemicals and Materials

The preferred choice when the precise placement of chlorine atoms at the 5- and 7-positions of a quinazolinone or related heterocyclic scaffold is required. This allows for the rational design of molecules with tailored electronic and steric properties for applications in materials science or agrochemical development.

References

- [1] Weigert, F. J. Process for preparing N-arylanthranilic acids. US Patent 4,861,905 A, filed August 29, 1989.

- [2] Guan, H. et al. Discovery of a novel and potent series of 2-((1H-indazol-5-yl)amino)benzoic acid derivatives as non-competitive AMPA receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 2012, 22(3), 1272-1276.

- [3] Abbas, S. Y. et al. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 2011, 10(1), 57-65.